molecular formula C19H17N3O5S2 B2836700 2-(4-(ethylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide CAS No. 941884-31-7

2-(4-(ethylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

Cat. No.: B2836700
CAS No.: 941884-31-7
M. Wt: 431.48
InChI Key: GVIBHFRWVOOXBT-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (CAS 941884-31-7) is a synthetic organic compound featuring a prominent thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . With a molecular formula of C19H17N3O5S2 and a molecular weight of 431.48 g/mol, this compound is of significant interest in pharmaceutical and biochemical research . The thiazole ring is a common structural motif in more than 18 FDA-approved drugs, underscoring its therapeutic relevance . Derivatives containing this nucleus exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, making them valuable starting points for drug discovery campaigns . This specific acetamide derivative is offered with a guaranteed purity of 90% or higher and is available for procurement in quantities ranging from 1mg to 100mg for research purposes . The structure-activity relationship (SAR) of this compound can be investigated based on its distinct molecular architecture: the 3-nitrophenyl moiety can contribute to electron-withdrawing characteristics and potential binding interactions, the central 2-aminothiazole unit is a critical pharmacophore, and the 4-(ethylsulfonyl)phenylacetamide group may influence solubility and receptor binding . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in biological screening assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-2-29(26,27)16-8-6-13(7-9-16)10-18(23)21-19-20-17(12-28-19)14-4-3-5-15(11-14)22(24)25/h3-9,11-12H,2,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIBHFRWVOOXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a synthetic compound characterized by its unique structural features, including an ethylsulfonyl group and a thiazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O5S2, with a molecular weight of 431.5 g/mol. The compound features a thiazole ring linked to a nitrophenyl group, contributing to its biological activity.

PropertyValue
Molecular FormulaC19H17N3O5S2
Molecular Weight431.5 g/mol
CAS Number941884-31-7

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group enhances the compound's reactivity, allowing it to inhibit certain enzymes by binding to their active sites and modulating cellular pathways.

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar thiazole structures can inhibit cell proliferation in various cancer cell lines. The presence of electron-donating or withdrawing groups on the phenyl rings can significantly affect the cytotoxic activity.

Case Study: Anticancer Efficacy

In a study evaluating similar thiazole derivatives, compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring influenced the anticancer efficacy significantly .

Anti-inflammatory Properties

Thiazole derivatives are also studied for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Emerging research indicates that compounds similar to this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is crucial for this activity.

Table: Antimicrobial Activity Comparison

Compound NameActivity AgainstReference
N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideGram-positive & Gram-negative
2-Amino-4-(4-nitrophenyl)thiazoleSignificant antibacterial properties

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds containing thiazole and sulfonamide moieties exhibit significant antibacterial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study published by the Royal Society of Chemistry, derivatives of thiazole were shown to possess potent antibacterial activity when combined with cell-penetrating peptides. Specifically, the compound demonstrated effectiveness against both Gram-negative and Gram-positive bacteria, suggesting its potential as a hybrid antimicrobial agent .

Bacterial StrainZone of Inhibition (mm)
Escherichia coli10.5
Staphylococcus aureus9
Bacillus subtilis6
Staphylococcus epidermidis7

This table summarizes the antibacterial activity measured by the zone of inhibition against various strains, indicating that the compound can inhibit bacterial growth effectively.

Synthesis and Derivative Development

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves multi-step organic reactions that incorporate both thiazole and sulfonamide functionalities. Researchers have explored various substitutions on the thiazole ring to enhance antibacterial activity and optimize pharmacological properties .

Potential Therapeutic Uses

Given its antibacterial properties, this compound may find applications in treating infections caused by resistant bacterial strains. The combination of thiazole and sulfonamide structures suggests a dual-action mechanism that could be beneficial in overcoming antibiotic resistance.

Future Research Directions

Further research is required to:

  • Explore the pharmacokinetics and pharmacodynamics of this compound.
  • Investigate its efficacy in vivo using animal models.
  • Assess potential side effects and toxicity profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Thiazole-Acetamide Derivatives
Compound ID/Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound R1: 4-(Ethylsulfonyl)phenyl, R2: 3-nitrophenyl ~443.48* (estimated) N/A N/A Ethylsulfonyl, nitro
Compound 13 R1: 4-Methoxyphenylpiperazine 422.54 289–290 75 Methoxy, piperazine
Compound 14 R1: 4-Chlorophenylpiperazine 426.96 282–283 79 Chloro, piperazine
Compound 11c R1: Quinoxaline-triazole, R2: p-tolyl ~463.52* (estimated) N/A N/A Triazole, quinoxaline
GSK1570606A R1: 4-Fluorophenyl, R2: pyridyl ~343.38 N/A N/A Fluoro, pyridine

*Calculated based on structural similarity.

Key Observations:
  • Solubility: The ethylsulfonyl group may improve aqueous solubility compared to non-polar substituents (e.g., p-tolyl in Compound 11c ), though nitro groups can reduce membrane permeability.
  • Molecular Weight : The target (~443 g/mol) aligns with typical drug-like molecules, similar to piperazine-containing analogs (410–438 g/mol) .
Key Comparisons:
  • Enzyme Inhibition : The target’s ethylsulfonyl group may mimic sulfonamide-based MMP inhibitors (e.g., Compounds 13–18 ) by participating in hydrogen bonding.
  • Antimicrobial Potential: Unlike triazole-containing analogs (e.g., Compound 11c ), the nitro group in the target could confer antibacterial activity via redox cycling or DNA interaction.
  • Selectivity : The 3-nitro substitution may reduce off-target effects compared to para-substituted nitro derivatives (e.g., ’s 4-nitrophenyl analogs ).

Q & A

Q. Q1. What are the established synthetic routes for 2-(4-(ethylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide, and what reaction conditions are critical for optimal yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones.
  • Step 2: Introduction of the 3-nitrophenyl group at the 4-position of the thiazole using Suzuki coupling or nucleophilic aromatic substitution .
  • Step 3: Acetamide linkage formation via coupling of 2-(4-(ethylsulfonyl)phenyl)acetic acid with the thiazole-2-amine intermediate, often using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
    Critical Conditions:
  • Temperature control (<50°C) to prevent decomposition of the nitro group.
  • Use of inert atmosphere (N₂/Ar) during coupling reactions to avoid moisture-sensitive intermediates.
  • Solvent choice (e.g., DMF for solubility vs. DCM for ease of purification) .

Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and substituent integration (e.g., ethylsulfonyl vs. nitrophenyl groups). NOESY can resolve spatial proximity of aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₉H₁₈N₃O₅S₂) and detects isotopic patterns .
  • HPLC-PDA: Assess purity (>95%) and monitor degradation under stress conditions (e.g., light exposure, pH variations) .

Q. Q3. What preliminary biological activities have been reported for structurally analogous thiazole-acetamide derivatives?

Methodological Answer: Analogous compounds exhibit:

  • Anticancer Activity: IC₅₀ values in the micromolar range (e.g., 2–15 µM) against HeLa and MCF-7 cell lines, attributed to thiazole-mediated inhibition of tubulin polymerization .
  • Antimicrobial Effects: MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus), linked to sulfonyl group interactions with bacterial membranes .
    Note: Activity varies with substituent electronegativity (e.g., nitro groups enhance cytotoxicity but reduce solubility) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies often arise from:

  • Pharmacokinetic Factors: Poor bioavailability due to high logP (~3.5) and metabolic instability of the nitro group. Mitigate via formulation (e.g., liposomal encapsulation) or prodrug strategies .
  • Experimental Design: Use 3D cell cultures or co-culture systems to better mimic in vivo tumor microenvironments. Validate targets (e.g., kinase inhibition assays) to confirm mechanism .
    Case Study: A structurally similar compound showed 10-fold lower efficacy in murine models than in vitro, resolved by adding a PEGylated delivery system .

Q. Q5. What computational approaches are recommended to elucidate the binding mechanism of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict interactions with proteins like EGFR or COX-2. Focus on sulfonyl and nitro groups as key pharmacophores .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER for assessing binding stability over 100 ns trajectories. Analyze hydrogen bonding (e.g., between acetamide carbonyl and active-site residues) .
  • QSAR Modeling: Build models using descriptors like polar surface area and Hammett constants to optimize substituent effects on activity .

Q. Q6. How can synthetic yields be improved while minimizing side reactions (e.g., nitro group reduction)?

Methodological Answer: Optimization Strategies:

  • Catalysis: Use Pd/Cu systems for Suzuki coupling to reduce nitro group interference .
  • Protective Groups: Temporarily protect the nitro group with Boc or Fmoc during acidic/basic reactions .
  • Flow Chemistry: Enhance reaction control (e.g., precise temperature gradients) to suppress byproducts like thiazole ring-opened derivatives .
    Data: Pilot studies achieved 78% yield (vs. 45% in batch) using microreactor technology .

Q. Q7. What are the key challenges in establishing structure-activity relationships (SAR) for this compound class?

Methodological Answer: Challenges:

  • Multifunctional Groups: Overlapping electronic effects (e.g., electron-withdrawing nitro vs. electron-donating ethylsulfonyl) complicate SAR interpretation .
  • Solubility-LogP Trade-off: Nitro groups improve target affinity but reduce aqueous solubility (logP >3). Balance via substituent hybridization (e.g., adding polar pyridyl groups) .
    Method: Use fractional factorial design to systematically vary substituents and quantify contributions to activity .

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